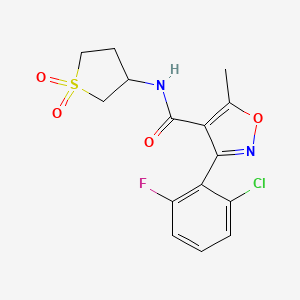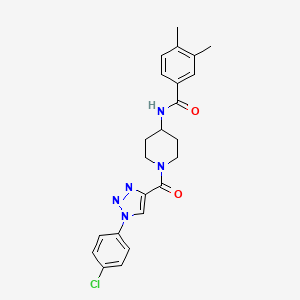
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic compound known for its unique chemical structure, which integrates components like piperidinyl, chlorophenyl, and triazole functionalities. Such compounds hold significant interest in various scientific fields due to their potential therapeutic properties and diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. Starting from commercially available starting materials, the compound is synthesized through sequences such as nucleophilic substitution, acylation, and click chemistry (involving the formation of the 1,2,3-triazole ring).
Industrial Production Methods
Industrial synthesis might employ more efficient pathways to maximize yield and purity, involving optimized reaction conditions like controlled temperatures, catalysts, and solvent systems. Large-scale production can often leverage flow chemistry techniques to streamline and automate the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound could undergo oxidation at specific sites, particularly on the aromatic ring or the piperidinyl moiety.
Reduction: : Reduction reactions might target the carbonyl groups or the 1,2,3-triazole ring, altering their chemical properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, especially where halogenated or activated aromatic rings are present.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like alkyl halides under varying conditions of temperature and solvent environments.
Major Products
The reactions typically yield intermediates or derivatives that either enhance the compound's functional properties or facilitate further chemical transformations.
Applications De Recherche Scientifique
This compound finds a wide range of applications:
Chemistry: : Used as a building block for designing new molecules with potential biological activity.
Biology: : Serves as a probe for studying molecular interactions and enzyme functions.
Medicine: : Explored for its potential use in developing pharmaceuticals due to its unique structure and bioactivity.
Industry: : Utilized in material science for creating novel materials with specific properties.
Mécanisme D'action
Mechanism and Effects
The compound exerts its effects through interactions with specific molecular targets, potentially involving inhibition or activation of enzymes or receptors. Its aromatic and heterocyclic structures play crucial roles in binding to these targets.
Molecular Targets and Pathways
Key molecular targets could include enzymes involved in metabolic pathways or cellular receptors, impacting physiological processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Uniqueness
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide stands out due to its combined functionalities and the potential for diverse chemical reactivity and biological activity.
Similar Compounds
N-(1-(4-chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethyl)-3,4-dimethylbenzamide
4-chloro-1-(piperidin-4-yl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide
N-(4-chlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-3-carboxamide
Propriétés
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBVPKRMAZXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
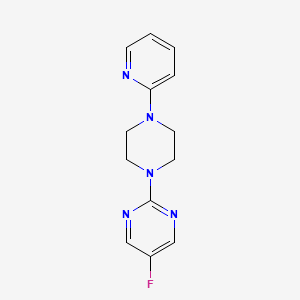
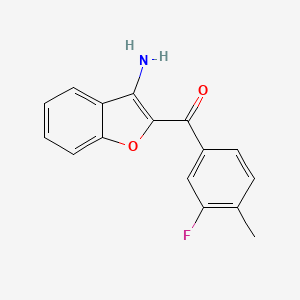

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)
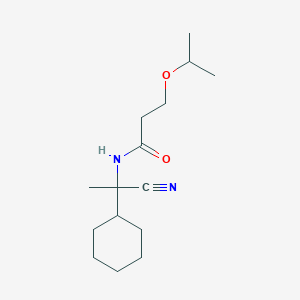

![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2611125.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)

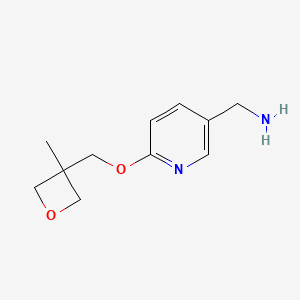
![(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B2611131.png)
![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)
